
Nidurufin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nidurufin is an anthraquinone derivative isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 . It has garnered significant attention due to its potent biological activities, particularly its ability to induce cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells .
準備方法
Nidurufin is typically isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 through a bioassay-guided isolation procedure . The fungus is cultured, and the bioactive compounds are extracted using ethyl acetate. The extract is then subjected to various chromatographic techniques to purify this compound . Industrial production methods for this compound have not been extensively documented, likely due to its relatively recent discovery and specialized source.
化学反応の分析
Nidurufin, like other anthraquinone derivatives, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones, which are compounds with two ketone functionalities on an aromatic ring.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, where the ketone groups are reduced to hydroxyl groups.
Substitution: this compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Methylation: This compound can be methylated to form derivatives such as 6,8-O,O’-dimethyl-nidurufin.
科学的研究の応用
Nidurufin has several scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of anthraquinones and their derivatives.
作用機序
Nidurufin exerts its effects by inducing cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells . This action is likely mediated through its interaction with key regulatory proteins involved in cell cycle progression. The exact molecular targets and pathways involved are still under investigation, but this compound’s ability to disrupt the cell cycle suggests it may interfere with the function of cyclin-dependent kinases and other cell cycle regulators .
類似化合物との比較
Nidurufin is structurally similar to other anthraquinone derivatives such as versicolorin B, averufanin, and noraverufanin . this compound is unique in its specific bioactivity profile, particularly its ability to induce cell cycle arrest at the G2/M transition . This distinguishes it from other anthraquinones, which may have different biological activities or target different stages of the cell cycle.
Similar Compounds
- Versicolorin B
- Averufanin
- Noraverufanin
- 6,8-O,O’-dimethyl-nidurufin
特性
CAS番号 |
99528-66-2 |
|---|---|
分子式 |
C20H16O8 |
分子量 |
384.3 g/mol |
IUPAC名 |
(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |
InChIキー |
JJXUKZWOMSARJK-UUADDVKTSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
正規SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
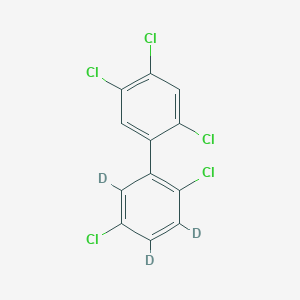
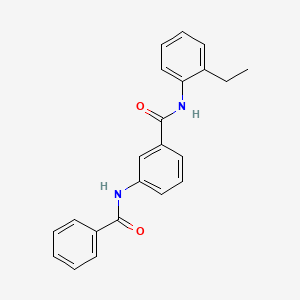
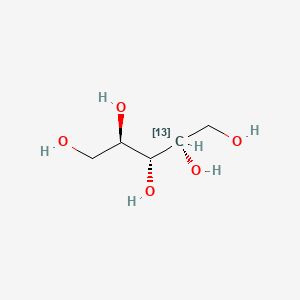
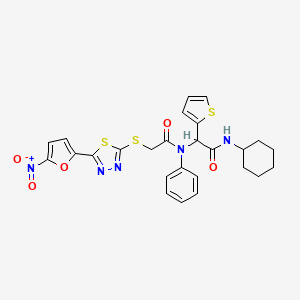
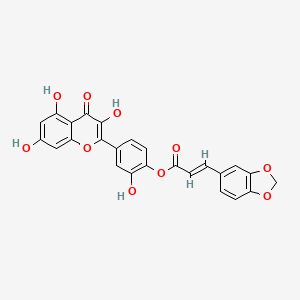
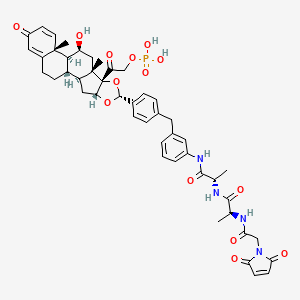
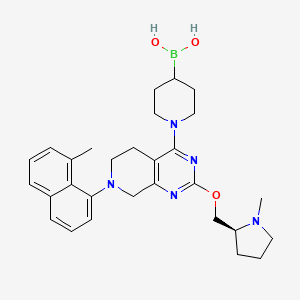
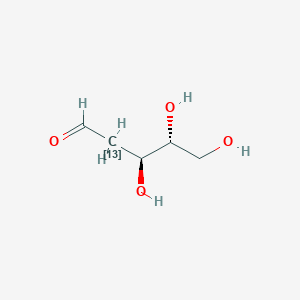


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

